N-Boc-Cefprozil
Description
N-Boc-Cefprozil is a chemically modified derivative of the antibiotic Cefprozil, where the amine group (-NH₂) is protected by a tert-butoxycarbonyl (Boc) group. This modification is commonly employed in organic synthesis to stabilize reactive functional groups during multi-step reactions, preventing unwanted side reactions or degradation . The Boc group enhances the compound’s stability under basic or nucleophilic conditions, making it a critical intermediate in the synthesis of cephalosporin-based pharmaceuticals. Its molecular formula and weight depend on the parent Cefprozil structure, with the Boc group adding (C₅H₉O₂) to the molecular framework.
Properties
Molecular Formula |
C23H27N3O7S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7S/c1-5-6-13-11-34-20-16(19(29)26(20)17(13)21(30)31)24-18(28)15(12-7-9-14(27)10-8-12)25-22(32)33-23(2,3)4/h5-10,15-16,20,27H,11H2,1-4H3,(H,24,28)(H,25,32)(H,30,31)/b6-5+/t15?,16-,20-/m1/s1 |
InChI Key |
ZAMOJHBQFWNMQX-SECYDUIJSA-N |
Isomeric SMILES |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)SC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection Step
- Starting Material: Compound II (an amino-containing cephalosporin intermediate).
- Reagents: Di-tert-butyl dicarbonate (Boc2O), 4-dimethylaminopyridine (DMAP).
- Solvents: N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: Temperature maintained between 30–40 °C.
- Molar Ratios: Compound II to Boc2O at 1:1 to 1.1; compound II to DMAP at 1:0.05 to 0.1.
- Outcome: Formation of N-Boc protected intermediate (compound III).
This step selectively protects the amino group, preventing side reactions in subsequent steps. DMAP acts as a catalyst to facilitate the carbamate formation.
Acylation and Coupling Step
- Reagents: Oxalyl chloride (for acid chloride formation), acid-binding agents such as triethylamine, potassium carbonate, or N,N-diisopropylethylamine.
- Procedure: Compound III is reacted with oxalyl chloride in the presence of an acid scavenger to form an acid chloride intermediate, which then reacts with compound IV (an amine or related nucleophile) to form compound V.
- Molar Ratios: Compound III to acid-binding agent at 1:1 to 3; compound III to oxalyl chloride to compound IV at 1:1–1.1:0.9–1.
- Conditions: Typically carried out at room temperature under nitrogen atmosphere.
- Yield: Example reaction yielded 91.8% with 99.88% purity by HPLC.
Deprotection Step
- Reagents: Dilute hydrochloric acid or other acidic conditions.
- Purpose: Removal of the Boc protecting group to yield the final cefprozil product.
- Conditions: Acidic treatment under controlled temperature to avoid degradation.
- Outcome: High purity cefprozil with minimal by-products.
Process Scale-Up and Industrial Considerations
This compound is an important intermediate for industrial synthesis of cefprozil and related derivatives. The process is scalable from laboratory to industrial batch sizes with flexibility in batch volume, maintaining product quality and yield.
Key factors for industrial production include:
- Use of inexpensive and readily available raw materials.
- Simple reaction steps with high specificity.
- Minimization of side reactions and by-products to simplify purification.
- Control of reaction parameters such as temperature, molar ratios, and solvent choice to optimize yield and purity.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Molar Ratios | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Compound II, Boc2O, DMAP, DMF or THF | Compound II:Boc2O = 1:1–1.1 | 30–40 | Not specified | Not specified | Selective amino protection |
| Acylation & Coupling | Compound III, oxalyl chloride, acid scavenger | Compound III:oxalyl chloride:compound IV = 1:1–1.1:0.9–1 | Room temp | 91.8 | 99.88 | High yield, minimal by-products |
| Deprotection | Compound V, dilute HCl | N/A | Controlled acidic | Not specified | Not specified | Removal of Boc group to yield cefprozil |
Supporting Research Findings
- The Boc protection of amino groups in cephalosporin intermediates is a well-established method to improve reaction specificity and yield during acylation and coupling steps.
- Radical decarboxylation and other advanced synthetic methods have been explored for cephalosporin derivatives but are less directly relevant to this compound preparation.
- Industrial intermediates such as this compound are critical for producing high-purity antibiotics and related prodrugs, with process optimization focusing on scalable, reproducible methods.
- The use of mild acidic conditions for Boc deprotection ensures preservation of the β-lactam ring, which is sensitive to harsh conditions.
Chemical Reactions Analysis
Types of Reactions
N-Boc-Cefprozil undergoes several types of chemical reactions, including:
Deprotection: The N-Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-Boc group is replaced by other functional groups.
Amidation: this compound can react with isocyanates to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Various nucleophiles, such as amines or alcohols, under basic conditions.
Amidation: Isocyanates, 2-chloropyridine, and trifluoromethanesulfonyl anhydride.
Major Products Formed
Deprotection: Cefprozil with a free amino group.
Substitution: Various substituted cefprozil derivatives.
Amidation: Amide derivatives of cefprozil.
Scientific Research Applications
N-Boc-Cefprozil has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The N-Boc group provides protection during multi-step synthesis, allowing for selective reactions.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.
Mechanism of Action
The mechanism of action of N-Boc-Cefprozil is similar to that of cefprozil. As a beta-lactam antibiotic, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefprozil (Z)-Isomer (CAS: 121412-77-9)
- Structural Differences : The (Z)-isomer of Cefprozil differs in the spatial arrangement of substituents around a double bond compared to the conventional (E)-isomer. This stereochemical variation can alter binding affinity to bacterial penicillin-binding proteins (PBPs), a critical determinant of antibiotic efficacy .
- Functional Impact : While the (Z)-isomer retains beta-lactamase resistance due to the cephalosporin core, its antibacterial activity is typically reduced compared to the (E)-form. Studies suggest that improper stereochemistry disrupts optimal interactions with bacterial cell wall targets .
- Applications : Primarily used in research to study structure-activity relationships (SAR) in cephalosporins rather than clinical applications.
N-Boc-Cefprozil O-Ethyl Formate (TR-C243965)
- Structural Differences : This derivative features dual protection: the Boc group on the amine and an ethyl formate ester on the carboxyl group. The ester enhances lipophilicity, improving membrane permeability during synthesis .
- Stability : The ethyl formate group is base-sensitive, requiring milder deprotection conditions (e.g., enzymatic hydrolysis) compared to the acid-labile Boc group. This dual protection strategy allows sequential deprotection, enabling precise synthetic control .
- Applications : Used in advanced synthetic routes to produce Cefprozil derivatives with tailored pharmacokinetic properties.
Di-tert-butyl [(Z)-1-Propenyl]phosphonate (TR-D428130)
- The phosphonate moiety serves as a non-hydrolyzable phosphate mimic, useful in prodrug design .
- Functional Contrast: Unlike this compound, this compound is employed in organophosphorus chemistry for catalytic applications or as a precursor in antiviral drug synthesis.
Comparative Analysis Table
| Compound | Core Structure | Protecting Group(s) | Stability Profile | Deprotection Method | Primary Use |
|---|---|---|---|---|---|
| This compound | Cefprozil backbone | Boc (amine) | Acid-labile | Acidic hydrolysis | Synthetic intermediate |
| Cefprozil (Z)-Isomer | Cefprozil backbone | None | Similar to (E)-isomer | N/A | SAR studies |
| This compound O-Ethyl Formate | Cefprozil backbone | Boc (amine), ethyl formate (carboxyl) | Acid- and base-sensitive | Sequential acid/enzymatic | Advanced synthesis |
| Di-tert-butyl [(Z)-1-Propenyl]phosphonate | Phosphonate scaffold | tert-butyl (phosphonate) | Base-stable | Acidic conditions | Organophosphorus chemistry |
Key Research Findings
Synthetic Utility : this compound’s Boc group enables selective deprotection, a feature critical for synthesizing Cefprozil prodrugs with improved bioavailability .
Stability Limitations : The discontinued status of this compound in commercial catalogs suggests challenges in large-scale production or stability under storage conditions .
Functional Trade-offs : While ethyl formate derivatives enhance lipophilicity, they introduce synthetic complexity due to the need for orthogonal deprotection strategies .
Q & A
Q. What steps mitigate bias in this compound bioactivity assays?
- Methodological Answer : Implement blinding during data collection and analysis. Use internal standards (e.g., ciprofloxacin) to normalize plate-to-plate variability. Share raw datasets in public repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers validate conflicting spectral assignments for this compound intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
